

# Cleavable vs. Non-Cleavable PROTAC Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the choice of ligands dictates the target and the E3 ligase to be hijacked, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[4] This guide provides a comprehensive technical overview of two primary classes of PROTAC linkers: non-cleavable and cleavable, with a focus on their design principles, mechanisms of action, and the experimental methodologies used in their evaluation.

# The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[5] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][6] This



catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.



Click to download full resolution via product page

Figure 1: The PROTAC-mediated protein degradation pathway.



## Non-Cleavable PROTAC Linkers: The Stable Connection

Non-cleavable linkers are chemically robust and remain intact throughout the PROTAC's mechanism of action. These linkers are typically composed of polyethylene glycol (PEG) chains, alkyl chains, or more rigid structures like alkynes and triazoles.[2] The primary role of a non-cleavable linker is to optimally position the POI and the E3 ligase to facilitate efficient ternary complex formation and subsequent ubiquitination.

### **Design and Properties**

The design of non-cleavable linkers focuses on optimizing several key parameters:

- Length: The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric hindrance, yet short enough to promote productive protein-protein interactions within the ternary complex.
- Flexibility and Rigidity: Flexible linkers, such as PEG and alkyl chains, allow for more
  conformational freedom, which can be advantageous in the initial stages of PROTAC design.
  Rigid linkers, incorporating elements like piperazines or alkynes, can pre-organize the
  PROTAC into a conformation that favors ternary complex formation, potentially increasing
  potency and selectivity.
- Physicochemical Properties: The linker's composition influences the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule. For instance, incorporating PEG units can enhance aqueous solubility.

### **Advantages and Disadvantages**



| Advantages                                                                                                                             | Disadvantages                                                                                                                                             |
|----------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| High Stability: Ensures the PROTAC remains intact, leading to predictable pharmacokinetics and pharmacodynamics.                       | Constitutive Activity: The PROTAC is always "on," which can lead to on-target, off-tissue toxicity if the target protein is expressed in healthy tissues. |
| Simpler Synthesis: Generally, the synthesis of non-cleavable linkers is more straightforward compared to their cleavable counterparts. | Potential for Off-Target Effects: Continuous activity may increase the likelihood of engaging unintended proteins.                                        |
| Well-Characterized: A large body of literature exists on the structure-activity relationships of non-cleavable linkers.                |                                                                                                                                                           |

### **Quantitative Data for Non-Cleavable PROTACs**

The following table summarizes the degradation potency (DC50 and Dmax) of several non-cleavable PROTACs targeting the epigenetic reader protein BRD4.

| PROTAC  | E3 Ligase<br>Ligand        | Linker<br>Type   | Cell Line                           | DC50   | Dmax  | Referenc<br>e |
|---------|----------------------------|------------------|-------------------------------------|--------|-------|---------------|
| ARV-825 | Pomalidom ide (CRBN)       | PEG/Alkyl        | Burkitt's<br>Lymphoma<br>(BL) cells | < 1 nM | > 90% | [5][6]        |
| dBET1   | Thalidomid<br>e (CRBN)     | PEG              | Jurkat                              | ~20 nM | > 90% | [6]           |
| MZ1     | VH032<br>(VHL)             | PEG/Alkyl        | HeLa                                | ~10 nM | > 90% | N/A           |
| QCA570  | Not<br>Specified<br>(CRBN) | Not<br>Specified | Bladder<br>Cancer<br>Cells          | ~ 1 nM | > 90% | [7]           |



# Cleavable PROTAC Linkers: Conditional Activation and Targeted Degradation

Cleavable linkers, also known as "activatable" or "conditional" linkers, are designed to be stable in systemic circulation but are cleaved under specific conditions, often those prevalent in the target microenvironment.[8] This strategy aims to enhance the therapeutic window by confining the PROTAC's activity to the desired site of action, thereby minimizing systemic toxicity.[9] The cleavage of the linker releases the active PROTAC, which can then induce protein degradation.



Click to download full resolution via product page

Figure 2: General mechanism of action for a cleavable PROTAC.

### Types of Cleavable Linkers and Their Mechanisms

Solid tumors often exhibit a hypoxic (low oxygen) microenvironment due to their rapid growth and disorganized vasculature.[10][11] This feature can be exploited by incorporating hypoxiasensitive moieties into the PROTAC linker. These moieties are typically nitroaromatic groups, such as nitroimidazoles or indolequinones, which are selectively reduced by nitroreductase



enzymes that are overexpressed in hypoxic conditions.[2][10] This reduction triggers the cleavage of the linker and release of the active PROTAC.

• Quantitative Data for Hypoxia-Activated PROTACs:

| PROTAC              | Target        | Cleavage<br>Moiety                | Activatio<br>n<br>Condition        | DC50<br>(Activate<br>d)       | Dmax<br>(Activate<br>d)        | Referenc<br>e |
|---------------------|---------------|-----------------------------------|------------------------------------|-------------------------------|--------------------------------|---------------|
| ha-<br>PROTAC<br>13 | EGFRDel1<br>9 | Nitroimidaz<br>ole                | Hypoxia                            | Potent<br>degradatio<br>n     | Not<br>specified               | [12]          |
| IQ-VHL (7)          | BRD4          | Indolequin<br>one                 | Hypoxia<br>(<0.1% O <sub>2</sub> ) | 51%<br>degradatio<br>n at 16h | Not<br>specified               | [13]          |
| IQ-CRBN<br>(16)     | BRD4          | Indolequin<br>one                 | Hypoxia<br>(<0.1% O <sub>2</sub> ) | 37%<br>degradatio<br>n at 16h | Not<br>specified               | [13]          |
| ENCTAC              | BRD4          | Nitro-<br>containing<br>substrate | Нурохіа                            | Not<br>specified              | Significant<br>degradatio<br>n | [14]          |

Photocleavable linkers offer spatiotemporal control over PROTAC activity, allowing for precise activation with light.[15] This approach typically involves incorporating a photolabile caging group, such as 4,5-dimethoxy-2-nitrobenzyl (DMNB), into the linker.[16] Upon irradiation with a specific wavelength of light (usually UV or near-infrared), the caging group is cleaved, releasing the active PROTAC.[15][17]

• Quantitative Data for Light-Activated PROTACs:



| PROTAC         | Target           | Caging<br>Group               | Activatio<br>n<br>Condition           | DC50<br>(Activate<br>d)   | Dmax<br>(Activate<br>d)               | Referenc<br>e |
|----------------|------------------|-------------------------------|---------------------------------------|---------------------------|---------------------------------------|---------------|
| pc-<br>PROTAC1 | BRD4             | DMNB                          | Light<br>Irradiation                  | Potent<br>degradatio<br>n | >90%                                  | [18]          |
| phoBET1        | BRD4             | Lanthanide<br>-doped<br>UCNPs | NIR light<br>(980 nm)                 | Not<br>specified          | Time-<br>dependent<br>degradatio<br>n | [19]          |
| PHOTAC-I-      | Not<br>specified | Azobenzen<br>e                | Blue-violet<br>light (380-<br>440 nm) | Potent<br>degradatio<br>n | Not<br>specified                      | [20]          |

Certain enzymes that are overexpressed in specific disease states, such as cathepsins in tumors, can be utilized to cleave PROTAC linkers.[6] These linkers often incorporate a peptide sequence that is a substrate for the target enzyme. Upon enzymatic cleavage, the active PROTAC is released.

The acidic microenvironment of tumors and endosomes/lysosomes can be exploited by using pH-sensitive linkers.[21] These linkers often contain acid-labile groups like hydrazones, which are stable at physiological pH but hydrolyze under acidic conditions to release the active PROTAC.[21]

The higher concentration of reducing agents, such as glutathione (GSH), inside cells compared to the extracellular environment can be leveraged to design redox-sensitive linkers.[8] Disulfide bonds are commonly used in these linkers, as they are readily cleaved by GSH, leading to the release of the active PROTAC.[8]

### **Advantages and Disadvantages of Cleavable Linkers**



| Advantages                                                                                                                                   | Disadvantages                                                                                                                                          |  |
|----------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Enhanced Therapeutic Window: Confines PROTAC activity to the target site, potentially reducing systemic toxicity.                            | More Complex Synthesis: The synthesis of cleavable linkers is generally more complex and may require more steps.                                       |  |
| Spatiotemporal Control: Light-activated linkers allow for precise control over when and where the PROTAC is active.                          | Incomplete Activation: The cleavage of the linker may not be 100% efficient, leading to a lower concentration of the active PROTAC at the target site. |  |
| Targeted Activation: Can be designed to be activated by specific features of the disease microenvironment (e.g., hypoxia, specific enzymes). | Potential for Premature Cleavage: Linkers may be cleaved prematurely in circulation, leading to off-target effects.                                    |  |

# **Experimental Protocols Ternary Complex Formation Assays**

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be used to characterize this interaction.





Click to download full resolution via product page

Figure 3: Workflow for ternary complex formation assays.

• Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI):



- Immobilize one of the proteins (either the POI or the E3 ligase) onto a sensor chip.
- Flow a solution containing the other protein and the PROTAC over the sensor surface.
- Measure the change in refractive index (SPR) or light interference (BLI) to determine the binding kinetics and affinity of the ternary complex.
- Isothermal Titration Calorimetry (ITC):
  - Fill the sample cell with a solution containing the POI and the E3 ligase.
  - Fill the injection syringe with a solution of the PROTAC.
  - Titrate the PROTAC into the sample cell and measure the heat changes associated with the binding events to determine the thermodynamics of ternary complex formation.
- NanoBRET™ Ternary Complex Assay (Promega):
  - Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag® in cells.
  - Add the HaloTag® NanoBRET® 618 Ligand, which serves as the energy acceptor.
  - Add the PROTAC of interest.
  - Measure the bioluminescence resonance energy transfer (BRET) signal, which is generated when the NanoLuc® donor and the HaloTag® acceptor are in close proximity due to PROTAC-induced ternary complex formation.

### **Protein Degradation Assays (Western Blotting)**

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

 Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).



- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
- SDS-PAGE and Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
  - Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent nonspecific antibody binding.
  - Incubate the membrane with a primary antibody specific for the target protein.
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the
  target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the
  percentage of protein degradation relative to the vehicle-treated control to determine the
  DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and
  Dmax (the maximum percentage of degradation).

### Cell Viability Assays (e.g., MTT Assay)

Cell viability assays are used to assess the cytotoxic effects of PROTACs.

 Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a desired period (e.g., 72 hours).



- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

#### Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in the design of a PROTAC with optimal therapeutic properties. Non-cleavable linkers offer stability and predictability, while cleavable linkers provide an elegant strategy for achieving conditional activation and enhancing the therapeutic window. The selection of the appropriate linker type depends on the specific target, its expression profile, and the desired therapeutic outcome. A thorough understanding of the design principles, mechanisms of action, and the application of robust experimental methodologies is essential for the successful development of next-generation protein degraders. As our understanding of the "linkerology" of PROTACs continues to evolve, we can expect the development of even more sophisticated and effective targeted protein degradation therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Current strategies for the design of PROTAC linkers: a critical review PMC [pmc.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]

### Foundational & Exploratory





- 3. Antitumour indolequinones: synthesis and activity against human pancreatic cancer cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumour indolequinones: synthesis and activity against human pancreatic cancer cells
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of hypoxia-activated PROTAC exerting a more potent effect in tumor hypoxia than in normoxia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hypoxia deactivates epigenetic feedbacks via enzyme-derived clicking proteolysistargeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative measurement of PROTAC intracellular accumulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. purepeg.com [purepeg.com]
- To cite this document: BenchChem. [Cleavable vs. Non-Cleavable PROTAC Linkers: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15544368#cleavable-versus-non-cleavable-protac-linkers]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com